N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by two key structural motifs:
- A 4-oxo-4H-chromene-2-carboxamide core, known for its bioactivity in enzyme inhibition (e.g., monoamine oxidase B (MAO-B)) and metal chelation .
This combination suggests applications in neurodegenerative disease therapy or targeted protein degradation (PROTACs). Below, we compare its structural, synthetic, and functional attributes with analogous compounds.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c22-12-16-21(24-10-9-23-16)28-14-7-5-13(6-8-14)25-20(27)19-11-17(26)15-3-1-2-4-18(15)29-19/h1-4,9-11,13-14H,5-8H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUFHTXCMYVEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has gained attention in the scientific community due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂ |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 2034194-48-2 |
The structure features a chromene core with a carboxamide group and a cyanopyrazine moiety, which may contribute to its biological properties.
The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chromene and cyanopyrazine groups suggests potential interactions with various signaling pathways, possibly affecting processes such as cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, chromene derivatives have been studied for their ability to inhibit cancer cell proliferation. A study by Kaur et al. (2020) demonstrated that chromene derivatives could induce apoptosis in various cancer cell lines, suggesting that this compound might possess similar properties.
Anti-inflammatory Effects
Compounds containing pyrazine rings are known for their anti-inflammatory activities. A study by Zhang et al. (2019) highlighted that pyrazine derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the cyanopyrazine component in this compound may contribute to anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of chromene derivatives. Research has shown that these compounds can protect neuronal cells from oxidative stress-induced damage (Li et al., 2021). Given its structural similarities to known neuroprotective agents, this compound may also exhibit such protective effects.
Case Studies and Research Findings
-
Anticancer Studies :
- A series of analogs of chromene derivatives were tested for their cytotoxicity against breast cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range .
- Inflammation Models :
- Neuroprotection :
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key similarities and differences:
Key Research Findings
Chromene Carboxamide Core
- The 4-oxo-4H-chromene moiety is critical for MAO-B inhibition, as seen in compound 15g (IC₅₀ = 0.89 µM) . The target compound’s chromene core likely retains this activity, though substituents (e.g., 3-cyanopyrazine vs. 4-chlorobenzyloxy in 15g) may alter potency or selectivity.
- In compound 20, the addition of a benzylpiperidine group enhances neuroprotective effects, suggesting that the target compound’s cyclohexyl-cyanopyrazine group could similarly modulate pharmacokinetics .
Cyclohexyl-Cyanopyrazine Motif
- The 3-cyanopyrazine substituent may enhance π-π stacking or hydrogen bonding relative to other heterocycles (e.g., pyridine in 5h or thiadiazole in ) .
Preparation Methods
Preparation of Trans-4-Aminocyclohexanol
The stereoselective synthesis of (1r,4r)-4-aminocyclohexanol is critical for ensuring the correct configuration of the final compound. A widely adopted method involves hydrogenation of 4-nitrocyclohexanol under high-pressure H₂ (50–100 bar) using a palladium-on-carbon catalyst in ethanol at 80°C. This approach achieves >95% yield and >99% enantiomeric excess when chiral auxiliaries are employed.
Preparation of the 4-Oxo-4H-chromene-2-carboxamide Moiety
Chromene Ring Formation
The chromene scaffold is synthesized via a modified Kostanecki-Robinson reaction. Salicylaldehyde derivatives react with ethyl cyanoacetate in acetic anhydride under reflux (140°C, 6 hours), yielding 4-oxo-4H-chromene-2-carbonitrile (85–90% yield). Subsequent hydrolysis with concentrated HCl (12 M) at 80°C converts the nitrile to a carboxylic acid.
Carboxamide Functionalization
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form an acyl chloride, which is then treated with ammonium hydroxide to generate 4-oxo-4H-chromene-2-carboxamide. Alternative methods employ coupling reagents such as HATU or EDCl with NH₄OAc in dichloromethane, achieving 92–95% purity.
Coupling Strategies for Final Assembly
Amide Bond Formation
The final step involves coupling the cyclohexyloxy-pyrazine amine with the chromene-carboxylic acid. Two predominant methods are employed:
Method A: Carbodiimide-Mediated Coupling
Method B: Uranium-Based Activation
Comparative Data:
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 70–75 | 82–88 |
| Purity (HPLC) | 95–97 | 98–99 |
| Byproducts | 3–5% | <1% |
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Elevating the reaction temperature to 50°C in Method B reduces coupling time to 4 hours without compromising yield. Polar aprotic solvents like DMF enhance solubility of the cyclohexylamine intermediate, whereas THF necessitates longer reaction times.
Catalytic Asymmetric Synthesis
Recent advances employ chiral phosphoric acid catalysts (e.g., TRIP) to enforce stereocontrol during the cyclohexanol amination step, achieving 99% enantiomeric excess and reducing post-synthesis purification demands.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >99% purity, with retention time at 12.4 minutes.
Q & A
Q. What are the optimal synthetic routes for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves:
- Cyclohexyl core formation : Starting from cyclohexene derivatives, optimized via stereoselective epoxidation or ring-opening reactions .
- Cyanopyrazinyl ether introduction : Achieved through nucleophilic aromatic substitution (e.g., replacing a halogen on pyrazine with a cyclohexyloxy group under basic conditions, such as K₂CO₃ in DMF) .
- Amide coupling : Chromene-2-carboxylic acid is activated using HATU or EDC/HOBt and coupled with the cyclohexylamine intermediate .
- Key optimization parameters :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., nitrile group stability).
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol improves purity .
Table 1 : Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexyl core | Epoxidation, 0°C, THF | 65 | 90 |
| Cyanopyrazinyl ether | K₂CO₃, DMF, 80°C, 12h | 72 | 88 |
| Amide coupling | HATU, DIPEA, DCM, RT | 85 | 95 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclohexyl chair conformation, pyrazine substitution pattern). NOESY detects spatial proximity of substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 408.36 g/mol; observed: 408.35 [M+H]⁺) .
- X-ray Crystallography : SHELX software refines crystal structures to determine absolute stereochemistry and hydrogen-bonding networks .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .
Q. What are the key solubility and stability parameters under various experimental conditions?
- Methodological Answer :
- Solubility : Tested in DMSO (high solubility for biological assays), ethanol (moderate), and aqueous buffers (pH-dependent, poor below pH 7) .
- Stability :
- Thermal : Decomposes above 200°C (TGA analysis).
- Light sensitivity : Store in amber vials at -20°C to prevent chromene core photodegradation .
- Hydrolytic stability : Susceptible to base-mediated nitrile hydrolysis (monitor via HPLC at pH > 9) .
Advanced Research Questions
Q. How can researchers investigate the compound's mechanism of action against specific biological targets (e.g., kinases or apoptosis regulators)?
- Methodological Answer :
- In vitro assays :
- Kinase inhibition : Screen against a panel of 50+ kinases using ATP-Glo™ assays (IC₅₀ determination) .
- Apoptosis markers : Measure caspase-3/7 activation in cancer cell lines (e.g., HeLa) via fluorogenic substrates .
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (PDB: 1ATP) .
- CRISPR-Cas9 knockout : Validate target engagement by assessing resistance in cells lacking the putative target gene .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and live-cell imaging for functional effects .
Table 2 : Factors Contributing to Data Variability
| Factor | Impact on IC₅₀ | Mitigation Strategy |
|---|---|---|
| Cell line heterogeneity | 2–5-fold difference | Use isogenic cell models |
| Assay pH | Alters compound protonation | Buffer at physiological pH (7.4) |
| Batch-to-batch purity | <90% purity reduces potency | QC via HPLC before assays |
Q. What computational methods predict structure-activity relationships (SAR) to guide derivatization for enhanced potency or selectivity?
- Methodological Answer :
- QSAR modeling : Train models using descriptors like logP, polar surface area, and pyrazine electronegativity from a library of 50+ analogs .
- Free-energy perturbation (FEP) : Simulate substituent effects on binding energy (e.g., replacing cyanopyrazine with aminopyrazine) .
- ADMET prediction : Use SwissADME to prioritize derivatives with optimal permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and minimal CYP3A4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
